1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This particular compound is characterized by its unique structure, which includes a boronic acid group, a fluorine atom, and a methyl group attached to the indole ring.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester typically involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorine atom and boronic acid group can be reduced under specific conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The boronic acid group can form reversible covalent bonds with biomolecules, affecting their function . The fluorine atom enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents on the indole ring. For example:
1H-Indole-2-carboxylic acid, 1-methyl-: Lacks the boronic acid and fluorine groups.
1-Boc-6-methylindole-2-boronic acid: Contains a similar boronic acid group but lacks the fluorine atom.
The uniqueness of 1H-Indole-1-carboxylic acid, 2-borono-5-fluoro-6-methyl-, 1-(1,1-dimethylethyl) ester lies in its combination of boronic acid, fluorine, and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17BFNO4 |
---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
[5-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H17BFNO4/c1-8-5-11-9(6-10(8)16)7-12(15(19)20)17(11)13(18)21-14(2,3)4/h5-7,19-20H,1-4H3 |
InChI Key |
HASVLHUAJVFILK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C(=C2)F)C)(O)O |
Origin of Product |
United States |
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